Cas no 1538-22-3 (4-Penten-2-ol, 3-methyl-, (R*,S*)-)

4-Penten-2-ol, 3-methyl-, (R,S)- is a chiral unsaturated alcohol with a molecular formula of C6H12O. This compound features a pentenyl backbone with a hydroxyl group at the second carbon and a methyl substituent at the third position, exhibiting both (R) and (S) stereochemistry. Its unsaturated structure makes it a versatile intermediate in organic synthesis, particularly for the preparation of fine chemicals, pharmaceuticals, and fragrances. The presence of both hydroxyl and alkene functional groups allows for further derivatization, including oxidation, reduction, or polymerization. Its stereochemical complexity also makes it valuable for studying enantioselective reactions. Suitable for controlled laboratory use under appropriate safety protocols.
4-Penten-2-ol, 3-methyl-, (R*,S*)- structure
1538-22-3 structure
商品名:4-Penten-2-ol, 3-methyl-, (R*,S*)-
CAS番号:1538-22-3
MF:C6H12O
メガワット:100.159
CID:3799191
PubChem ID:11263475

4-Penten-2-ol, 3-methyl-, (R*,S*)- 化学的及び物理的性質

名前と識別子

    • 4-Penten-2-ol, 3-methyl-, (R*,S*)-
    • (2S,3R)-3-methylpent-4-en-3-ol
    • 4-Penten-2-ol, 3-methyl-, (2R,3S)-rel-
    • rel-(2R,3S)-3-Methyl-4-penten-2-ol
    • COIPQIFWUIDWLU-NTSWFWBYSA-N
    • 1538-22-3
    • E71487
    • (2R,3S)-3-Methylpent-4-en-2-ol
    • 74080-51-6
    • (2S,3R)-3-METHYLPENT-4-EN-3-OL
    • Rel-(2R,3S)-3-Methyl-4-penten-2-ol
    • インチ: InChI=1S/C6H12O/c1-4-5(2)6(3)7/h4-7H,1H2,2-3H3/t5-,6+/m0/s1
    • InChIKey: COIPQIFWUIDWLU-NTSWFWBYSA-N
    • ほほえんだ: CC(C=C)C(C)O

計算された属性

  • せいみつぶんしりょう: 100.088815002g/mol
  • どういたいしつりょう: 100.088815002g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 7
  • 回転可能化学結合数: 2
  • 複雑さ: 59.2
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 20.2Ų

4-Penten-2-ol, 3-methyl-, (R*,S*)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P02031P-100mg
(2S,3R)-3-methylpent-4-en-3-ol
1538-22-3 95% (GC)(stabilized with TBC)
100mg
$262.00 2024-06-20
1PlusChem
1P02031P-250mg
(2S,3R)-3-methylpent-4-en-3-ol
1538-22-3 95% (GC)(stabilized with TBC)
250mg
$453.00 2024-06-20
Bestfluorodrug
YF0010004-1g
(2S,3R)-3-methylpent-4-en-3-ol
1538-22-3 97%
1g
¥6000 2023-09-19
Aaron
AR0203A1-100mg
(2S,3R)-3-methylpent-4-en-3-ol
1538-22-3 95%
100mg
$250.00 2025-02-12
Bestfluorodrug
YF0010004-0.1g
(2S,3R)-3-methylpent-4-en-3-ol
1538-22-3 97%
0.1g
¥2000 2023-09-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S934124-100mg
(2S,3R)-3-methylpent-4-en-3-ol
1538-22-3 95%
100mg
¥1,051.20 2022-08-31
Bestfluorodrug
YF0010004-1.0g
(2S,3R)-3-methylpent-4-en-3-ol
1538-22-3 97%
1.0g
¥6000 2023-01-04
Bestfluorodrug
YF0010004-0.5g
(2S,3R)-3-methylpent-4-en-3-ol
1538-22-3 97%
0.5g
¥4500 2023-09-19
1PlusChem
1P02031P-1g
(2S,3R)-3-methylpent-4-en-3-ol
1538-22-3 95% (GC)(stabilized with TBC)
1g
$1231.00 2024-06-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S934124-500mg
(2S,3R)-3-methylpent-4-en-3-ol
1538-22-3 95%
500mg
¥3,676.50 2022-08-31

4-Penten-2-ol, 3-methyl-, (R*,S*)- 関連文献

4-Penten-2-ol, 3-methyl-, (R*,S*)-に関する追加情報

Comprehensive Guide to 4-Penten-2-ol, 3-methyl-, (R*,S*)- (CAS No. 1538-22-3): Properties, Applications, and Market Insights

4-Penten-2-ol, 3-methyl-, (R*,S*)- (CAS No. 1538-22-3) is a versatile organic compound with significant applications in the chemical and pharmaceutical industries. This compound, also known as 3-methyl-4-penten-2-ol, is a chiral alcohol that has garnered attention for its unique structural properties and potential uses. In this article, we delve into the chemical characteristics, synthesis methods, applications, and market trends of this intriguing molecule.

The molecular formula of 4-Penten-2-ol, 3-methyl-, (R*,S*)- is C6H12O, and it features a five-carbon chain with a hydroxyl group at the second carbon and a methyl group at the third carbon. The presence of a double bond at the fourth carbon adds to its reactivity, making it a valuable intermediate in organic synthesis. Researchers and chemists often explore its stereochemistry, as the (R*,S*) configuration plays a crucial role in its behavior in chiral environments.

One of the most common questions users search for is: "What are the uses of 4-Penten-2-ol, 3-methyl-?" This compound is primarily employed as a building block in the synthesis of fragrances, flavors, and pharmaceuticals. Its chiral nature makes it particularly useful in asymmetric synthesis, where enantioselective reactions are critical. Additionally, it serves as a precursor in the production of specialty chemicals, including agrochemicals and polymers.

Another trending topic in the chemical community is the green synthesis of chiral alcohols. 4-Penten-2-ol, 3-methyl-, (R*,S*)- can be synthesized via catalytic hydrogenation or enzymatic reduction, aligning with the growing demand for sustainable and eco-friendly chemical processes. Researchers are also investigating its potential in biocatalysis, where enzymes are used to achieve high enantiomeric purity.

The market for 4-Penten-2-ol, 3-methyl-, (R*,S*)- is expanding, driven by its applications in the fragrance and pharmaceutical industries. With the rise of personalized medicine and the need for chiral intermediates, this compound is gaining traction among manufacturers. Analysts predict a steady growth in demand, particularly in regions with robust chemical and life sciences sectors.

Safety and handling of 4-Penten-2-ol, 3-methyl-, (R*,S*)- are also frequently searched topics. While it is not classified as a hazardous material, proper storage and handling are essential to maintain its stability. It should be kept in a cool, dry place, away from strong oxidizing agents. Users often inquire about its solubility, which is moderate in water but higher in organic solvents like ethanol and acetone.

In conclusion, 4-Penten-2-ol, 3-methyl-, (R*,S*)- (CAS No. 1538-22-3) is a compound of significant industrial and scientific interest. Its unique properties, coupled with its applications in fragrances, pharmaceuticals, and green chemistry, make it a valuable asset in the chemical world. As research continues to uncover new uses and synthesis methods, its relevance is expected to grow further.

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